Amino(2-methylphenyl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

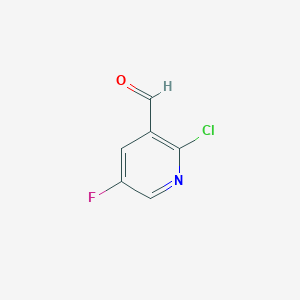

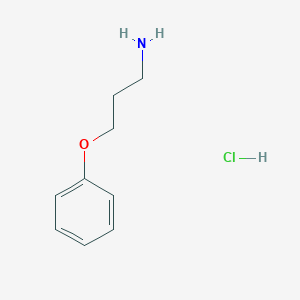

“Amino(2-methylphenyl)acetic acid hydrochloride” is a compound with the CAS Number: 79823-92-0 . It has a molecular weight of 215.68 and its IUPAC name is [(2-methylbenzyl)amino]acetic acid hydrochloride . It is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of amino acids can be achieved through various methods. One common method is the amidomalonate synthesis . This involves a base abstracting a proton from the alpha carbon, which is then alkylated with an alkyl halide. Both the hydrolysis of the esters and the amide protecting group under aqueous acidic conditions generates the α-amino acid .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13NO2.ClH/c1-8-4-2-3-5-9 (8)6-11-7-10 (12)13;/h2-5,11H,6-7H2,1H3, (H,12,13);1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

Amino acids, including “this compound”, can act as both acids and bases . At a certain pH value, nearly all the amino acid molecules exist as zwitterions. If acid is added to a solution containing the zwitterion, the carboxylate group captures a hydrogen (H+) ion, and the amino acid becomes positively charged. If base is added, ion removal of the H+ ion from the amino group of the zwitterion produces a negatively charged amino acid .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 215.68 . Amino acids are generally soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Mechanism of Action

Amino(2-methylphenyl)acetic acid hydrochloride acts as an agonist at the this compound receptor, which is a type of ionotropic glutamate receptor. It binds to the this compound receptor and activates it, leading to the influx of calcium ions into the cell. This influx of calcium ions activates a variety of intracellular signaling pathways, leading to a variety of physiological and biochemical effects.

Biochemical and Physiological Effects

This compound has a variety of biochemical and physiological effects. It has been shown to activate the this compound receptor, leading to increased calcium influx into the cell. This influx of calcium activates a variety of intracellular signaling pathways, leading to the release of neurotransmitters, the activation of enzymes, and the regulation of gene expression. It also has been shown to have neuroprotective effects, as it has been shown to reduce the damage caused by oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

Amino(2-methylphenyl)acetic acid hydrochloride is a widely used research chemical in scientific laboratories due to its wide range of applications. It has the advantage of being easy to synthesize and is relatively inexpensive. However, it has the limitation that it has a short half-life, so it must be used quickly after synthesis.

Future Directions

Amino(2-methylphenyl)acetic acid hydrochloride has a variety of applications in scientific research, and there are many potential future directions for its use. These include further studies into its mechanism of action, its potential use as a therapeutic agent, and its potential use as a diagnostic tool. Additionally, further studies into its synthesis, its stability, and its potential interactions with other compounds are needed. Additionally, further studies into its potential neurotoxic and neuroprotective effects are needed.

Synthesis Methods

Amino(2-methylphenyl)acetic acid hydrochloride can be synthesized through the reaction of 2-methylphenylacetic acid with hydrochloric acid. The reaction takes place in a two-step process. First, the 2-methylphenylacetic acid is reacted with hydrochloric acid to form a solution of 2-methylphenylacetic acid hydrochloride. This solution is then heated to a temperature of 80-90°C and stirred for 1-2 hours to complete the reaction.

Scientific Research Applications

Amino(2-methylphenyl)acetic acid hydrochloride is widely used as a research chemical in scientific laboratories due to its wide range of applications. It is used as a neurotransmitter agonist in studies of the nervous system, as an inhibitor in enzyme studies, and as a reagent for the synthesis of other compounds. It is also used in studies of metabolic pathways, and as a biochemical probe for various receptors and enzymes.

Safety and Hazards

properties

IUPAC Name |

2-amino-2-(2-methylphenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6-4-2-3-5-7(6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJXKWGGOWIUKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]](/img/structure/B113071.png)

![[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine](/img/structure/B113073.png)

![[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine](/img/structure/B113074.png)

![[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine](/img/structure/B113093.png)